molecular formula C20H25BO3 B7955098 (4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

(4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B7955098
M. Wt: 324.2 g/mol
InChI Key: WXYFJLLWYIVXNX-UHFFFAOYSA-N
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Description

(4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organic compound that features a boronic ester group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Substitution Reaction: The borylated intermediate undergoes a substitution reaction with a suitable nucleophile, such as a phenylmethanol derivative, to form the desired product. This step may require the use of a base and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of biaryl or styrene derivatives.

Scientific Research Applications

(4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with diols and other biomolecules.

    Industry: The compound is used in the production of advanced materials and polymers, where its unique chemical properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the phenylmethanol moiety. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the compound can act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic ester group and is used in similar cross-coupling reactions.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with applications in organic synthesis and material science.

Uniqueness

(4-Methylphenyl)[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

(4-methylphenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-14-9-11-15(12-10-14)18(22)16-7-6-8-17(13-16)21-23-19(2,3)20(4,5)24-21/h6-13,18,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYFJLLWYIVXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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